An In-depth Technical Guide to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, incorporating a protected amine on a pyrrolidine scaffold, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, detailed synthetic protocols, analytical characterization, and its applications in the development of novel therapeutics.
Chemical Identity and Physical Properties
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is the hydrochloride salt of the Cbz-protected (R)-3-(aminomethyl)pyrrolidine. The presence of the chiral center at the 3-position of the pyrrolidine ring is a key feature, allowing for stereospecific interactions with biological targets.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | benzyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate;hydrochloride | PubChem[1] |
| CAS Number | 884653-79-6 | PubChem[1] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | BLD Pharm[2] |
| Molecular Weight | 270.76 g/mol | BLD Pharm[2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not experimentally determined in available literature | N/A |
| Solubility | Soluble in organic solvents (predicted) | N/A |
| Storage | Sealed in dry, room temperature | BLD Pharm[2] |
Synthesis and Purification
The synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride typically involves the protection of the amino group of (R)-3-(aminomethyl)pyrrolidine with a carboxybenzyl (Cbz or Z) group, followed by conversion to the hydrochloride salt. The chirality of the starting material is crucial for obtaining the desired (R)-enantiomer.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: Cbz protection of the primary amine and subsequent salt formation.
Detailed Experimental Protocol
This is a representative protocol based on standard organic synthesis procedures for similar compounds.
Step 1: Synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate
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To a stirred solution of (R)-3-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).
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Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.05 eq) in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
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Dissolve the purified (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
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A precipitate will form. Continue stirring for 30-60 minutes.
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Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride as a solid.
Analytical Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic CH₂ protons (around 5.1 ppm), and multiplets for the pyrrolidine ring and the methylene group adjacent to the carbamate. The NH protons would likely appear as broad signals.
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¹³C NMR: Expected signals would include those for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring.
3.2. Infrared (IR) Spectroscopy
Key expected IR absorption bands would be:
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N-H stretching (carbamate): ~3300 cm⁻¹
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C=O stretching (carbamate): ~1690 cm⁻¹
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C-N stretching: ~1250 cm⁻¹
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Aromatic C-H stretching: ~3030 cm⁻¹
3.3. Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak for the free base, (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate.
Applications in Drug Discovery and Medicinal Chemistry
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3]
Role as a Chiral Intermediate
The defined stereochemistry at the C3 position of the pyrrolidine ring is critical for enantioselective synthesis. This allows for the development of stereochemically pure drug candidates, which often exhibit improved potency and reduced off-target effects compared to their racemic counterparts.
Utility of the Cbz Protecting Group
The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This allows for the selective modification of other parts of the molecule while the amine remains protected.
Incorporation into Biologically Active Scaffolds
The primary amine, once deprotected, can be further functionalized to introduce various pharmacophoric elements. This versatility makes (R)-3-(aminomethyl)pyrrolidine derivatives valuable in the construction of compounds targeting a diverse range of biological targets, including enzymes, receptors, and ion channels. The pyrrolidine moiety itself can contribute to the binding affinity and pharmacokinetic properties of the final compound.[3]
Safety and Handling
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a readily cleavable protecting group make it an important tool for medicinal chemists and drug discovery scientists. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
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Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]
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PubChem. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945. [Link]
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MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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